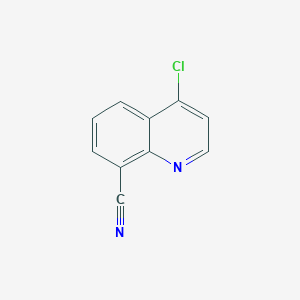

4-Chloroquinoline-8-carbonitrile

概要

説明

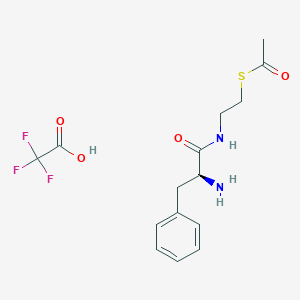

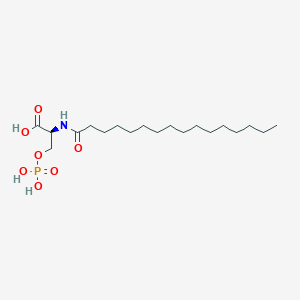

The compound 4-Chloroquinoline-8-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a chloro group at the fourth position and a carbonitrile group at the eighth position on the quinoline ring. This structure forms the basis for various chemical reactions and has been studied for its potential in producing biologically active compounds .

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in several studies. For instance, 4-anilinoquinoline-3-carbonitriles, which are inhibitors of epidermal growth factor receptor (EGF-R) kinase, are synthesized through a condensation reaction followed by thermal cyclization and chlorination. An alternative synthesis route involves nitration, reduction, amidine formation, and cyclization . Another study reports the synthesis of 4-anilinoquinoline-3-carbonitriles from 4-chloroquinoline-3-carbaldehydes using palladium-catalyzed intramolecular C–N bond formation . Additionally, a one-pot synthesis approach has been used to create N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid .

Molecular Structure Analysis

The molecular structure of quinoline derivatives, such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, has been studied using density functional theory (DFT). These studies include optimized structural parameters, spectroscopic analysis (FT-IR and NMR), electronic and photophysical properties, and nonlinear optical properties. The molecular structure is crucial for understanding the interaction of the compound with biological targets and its potential as a nonlinear optical (NLO) material .

Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles undergo various chemical reactions, which have been systematically reviewed. These reactions include substitutions and transformations involving the chloro and cyano groups, which are key functional groups in the molecule. The versatility in chemical reactions makes chloroquinoline-3-carbonitriles suitable for the production of a wide range of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives have been explored through experimental and theoretical methods. For example, the fluorescent properties of a chloroquinoline derivative containing a 1,2,3-triazole moiety were investigated, revealing absorption and emission spectra in specific ranges. The interaction of the compound with solvents was also studied, providing insights into its solvatochromic behavior. These properties are important for the application of chloroquinoline derivatives in various fields, including as potential NLO materials .

科学的研究の応用

Specific Scientific Field

Summary of the Application

Chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, have been synthesized and evaluated for their antibacterial and antioxidant activities .

Methods of Application

The compounds were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde. The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .

Results or Outcomes

The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm. The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and compounds displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .

Anticancer Activity

Specific Scientific Field

Summary of the Application

Pyranoquinoline derivatives, which include a quinoline nucleus, have been synthesized and evaluated for their antiproliferative properties .

Methods of Application

The compounds were prepared via a one-pot, three-component condensation reaction between the substituted hydroxyquinoline derivatives, some aryl and/or hetaryl aldehydes, and malononitrile in an ethanol/piperidine solution in a microwave irradiation environment .

Results or Outcomes

The antiproliferative properties of the target compounds were evaluated using the MTT viability assay. The potent cytotoxic compounds induce cell cycle arrest at the G2/M phases and trigger apoptosis in the different tested cancer cells .

Antimalarial Activity

Specific Scientific Field

Summary of the Application

Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials .

Methods of Application

An attempt was made to synthesize a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile .

Results or Outcomes

The synthesized compounds were screened for their antibacterial activity. The findings of the in vitro antibacterial and molecular docking analysis suggested that compound 8 might be considered a hit compound for further analysis as antibacterial and anticancer drug .

Synthesis of Other Derivatives

Specific Scientific Field

Summary of the Application

4-Chloroquinoline-8-carbonitrile can be used as a starting material to synthesize other derivatives .

Methods of Application

Compound 1 was condensed with either acetylacetone or ethyl cyanoacetate to give compounds 61 and 62, respectively .

Results or Outcomes

The synthesis resulted in the formation of new compounds, expanding the range of chloroquinoline derivatives available for further study .

Antifungal Activity

Specific Scientific Field

Summary of the Application

Quinoline derivatives have been synthesized and evaluated for their antifungal properties .

Methods of Application

The compounds were prepared via a series of chemical reactions, including the synthesis of 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid .

Results or Outcomes

Among the synthesized derivatives, the compound mentioned above was found to be the most active, compared with chloromycin, norfloxacin, and fluconazole .

Chemical Synthesis

Specific Scientific Field

Summary of the Application

4-Chloroquinoline-8-carbonitrile can be used as a starting material to synthesize other derivatives .

Methods of Application

Compound 1 was condensed with either acetylacetone or ethyl cyanoacetate to give compounds 61 and 62, respectively .

Results or Outcomes

The synthesis resulted in the formation of new compounds, expanding the range of chloroquinoline derivatives available for further study .

Safety And Hazards

The safety information for 4-Chloroquinoline-8-carbonitrile indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

特性

IUPAC Name |

4-chloroquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKQMBHOOISBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564079 | |

| Record name | 4-Chloroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-8-carbonitrile | |

CAS RN |

132664-45-0 | |

| Record name | 4-Chloroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

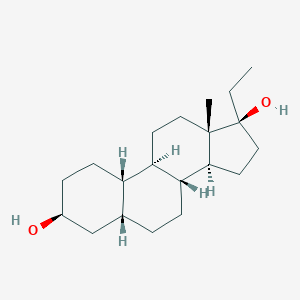

![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)